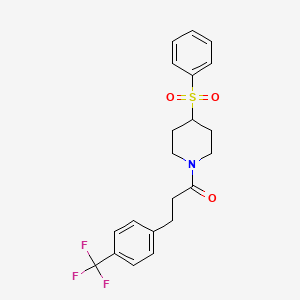

1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has been widely used in scientific research. TFMPP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters.

Scientific Research Applications

Synthesis and Chemical Properties

Research on sulfonamides and related structures has demonstrated their utility in catalyzing cyclizations and forming complex polycyclic systems. Haskins and Knight (2002) explored sulfonamides as terminators of cationic cyclisations, showcasing the efficiency of these compounds in inducing cyclisation reactions to yield pyrrolidines and homopiperidines, highlighting their potential in synthetic organic chemistry Charlotte M. Haskins & D. Knight, 2002.

Stereochemical and Conformational Studies

Investigations into the stereodynamic behavior of trifluoromethylsulfonyl-substituted piperidines revealed insights into their conformational preferences. Shainyan et al. (2008) studied the stereodynamics of 1-(trifluoromethylsulfonyl)piperidine and related compounds, providing valuable information on their conformer ratios and the influence of CF3 group orientation, which is essential for understanding the chemical behavior and designing compounds with desired properties B. Shainyan et al., 2008.

Application in Glycoscience

The synthesis of glycosyl triflates using 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride demonstrates the application of sulfonamide derivatives in glycoscience. Crich and Smith (2001) highlighted a method for activating thioglycosides, showcasing the potential of these compounds in the synthesis of complex glycosides, indicating their relevance in drug development and biochemical research D. Crich & M. Smith, 2001.

Biological Activities

Research on 1,3,4-oxadiazole derivatives incorporating the piperidin-1-ylsulfonyl moiety has been conducted to explore their biological activities. Khalid et al. (2016) synthesized a series of compounds and evaluated their inhibitory activity against butyrylcholinesterase, showcasing the therapeutic potential of these derivatives in treating conditions like Alzheimer's disease H. Khalid et al., 2016.

Antimicrobial Properties

Vinaya et al. (2009) investigated the antimicrobial properties of benzhydryl-sulfonyl-piperidine derivatives against pathogens affecting tomatoes, indicating the potential agricultural applications of these compounds in combating plant diseases K. Vinaya et al., 2009.

properties

IUPAC Name |

1-[4-(benzenesulfonyl)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO3S/c22-21(23,24)17-9-6-16(7-10-17)8-11-20(26)25-14-12-19(13-15-25)29(27,28)18-4-2-1-3-5-18/h1-7,9-10,19H,8,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOHKSVOFSRXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)

![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)

![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)

![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)